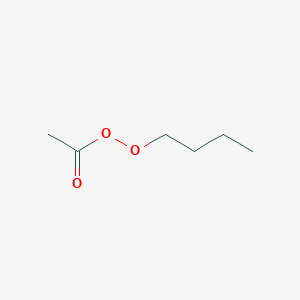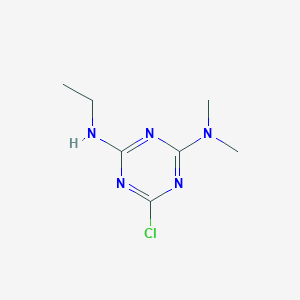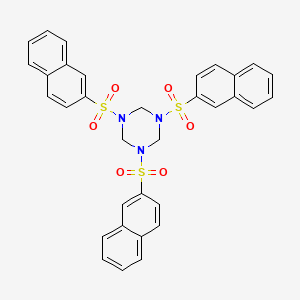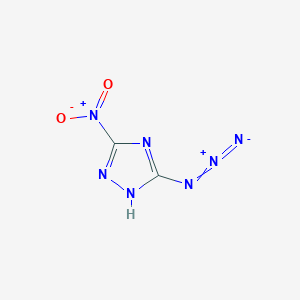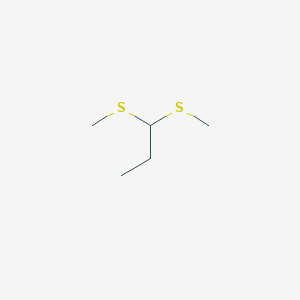
3-Ethyl-2,4-dithiapentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,4-dithiapentane: is an organic compound with the molecular formula C5H12S2 and a molecular weight of 136.279 g/mol . It is characterized by the presence of two sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is often studied for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dithiapentane typically involves the reaction of ethyl mercaptan with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and reagents is common to achieve efficient production on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2,4-dithiapentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original sulfide form.
Substitution: The sulfur atoms in this compound can participate in substitution reactions, where other functional groups replace the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: The original sulfide form is regenerated during reduction reactions.
Substitution: The products depend on the specific substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-2,4-dithiapentane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur metabolism. It may also be used as a model compound to study the behavior of sulfur-containing molecules in biological systems .
Industry: In the industrial sector, this compound is used as a flavoring agent due to its strong odor. It is commonly used to mimic the aroma of truffles in food products .
Mécanisme D'action
The mechanism of action of 3-ethyl-2,4-dithiapentane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of sulfoxides and sulfones, which may further participate in biochemical pathways. The sulfur atoms in the compound can act as nucleophiles or electrophiles, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
2,4-Dithiapentane:
1,3-Bis(methylthio)propane: This compound contains two sulfur atoms but has a different carbon backbone compared to 3-ethyl-2,4-dithiapentane.
Meso-4,6-Dimethyl-1,3-dithiane: This compound has a more complex structure with additional methyl groups and a cyclic backbone.
Uniqueness: this compound is unique due to the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds .
Propriétés
Numéro CAS |
57093-94-4 |
|---|---|
Formule moléculaire |
C5H12S2 |
Poids moléculaire |
136.3 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 |
Clé InChI |
VKKDPAMHYXBCEE-UHFFFAOYSA-N |
SMILES canonique |
CCC(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


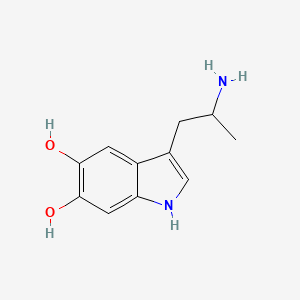
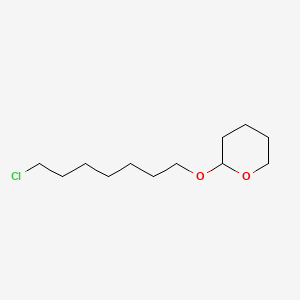


![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)

![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
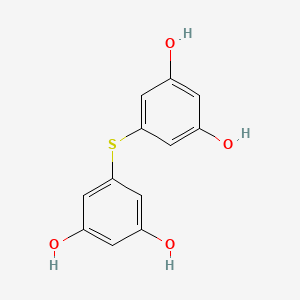
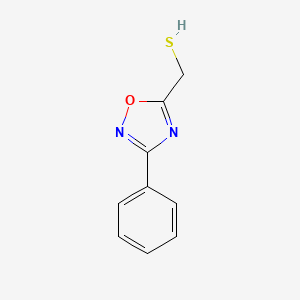
![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
